1-(5-Morpholinothiophen-2-YL)ethanone
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Description
Scientific Research Applications
Antibacterial Activity
A study by (Khumar, Ezhilarasi, & Prabha, 2018) explored the antibacterial properties of novel synthesized pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone. These compounds were found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Cancer Treatment
1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, a derivative of 1-(5-Morpholinothiophen-2-YL)ethanone, was identified as a DNA-dependent protein kinase inhibitor with potential for cancer treatment. This compound enhances the cytotoxicity of agents that induce DNA double-strand breaks, as noted in a study by (Kashishian et al., 2003).
Antituberculosis Activity
A research conducted by (Chitra et al., 2011) synthesized 3-heteroarylthioquinoline derivatives, including those derived from 1-aryl-1-ethanone analogs. They found significant in vitro activity against Mycobacterium tuberculosis, highlighting potential antituberculosis applications.
HIV-1 Replication Inhibition
A study by (Che et al., 2015) identified N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole as an effective inhibitor of HIV-1 replication, suggesting potential applications in HIV treatment.
Anti-inflammatory Activity
A derivative, 1-(4-morpholinophenyl)ethanone, was used in the synthesis of various heterocyclic compounds, which exhibited anti-inflammatory properties in a study by (Helal et al., 2015).
Properties
IUPAC Name |
1-(5-morpholin-4-ylthiophen-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(12)9-2-3-10(14-9)11-4-6-13-7-5-11/h2-3H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKILYSCKBSZBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572765 |
Source
|
Record name | 1-[5-(Morpholin-4-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230972-02-8 |
Source
|
Record name | 1-[5-(Morpholin-4-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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